molecular formula C12H9Cl3FN3O B3236565 (R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine CAS No. 1370651-29-8

(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine

Cat. No.: B3236565
CAS No.: 1370651-29-8
M. Wt: 336.6 g/mol
InChI Key: RMIJUUFDXFJAHF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine ( 1370651-29-8) is a chiral chemical intermediate of significant interest in pharmaceutical research, particularly in the development of targeted anticancer therapies. This compound serves as a key synthetic precursor in the preparation of potent protein kinase inhibitors, including anaplastic lymphoma kinase (ALK) inhibitors such as X-376 (Ensartinib) . The stereospecific (R)-configuration at the chiral center is critical for optimal biological activity and target binding affinity. Research indicates that advanced compounds derived from this intermediate are designed to penetrate the blood-brain barrier, making them particularly valuable for investigating therapeutic approaches to central nervous system malignancies . Its core structure features a pyridazine ring system, which is a privileged scaffold in medicinal chemistry for constructing molecules that modulate key oncogenic signaling pathways. This product is supplied as a high-purity solid for research applications. It is intended for laboratory research use only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3FN3O/c1-5(10-6(13)2-3-7(16)11(10)15)20-8-4-9(14)18-19-12(8)17/h2-5H,1H3,(H2,17,19)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIJUUFDXFJAHF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148533
Record name 6-Chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370651-29-8
Record name 6-Chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370651-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a pyridazine core, halogenated aromatic groups, and various functional groups that suggest a capacity for diverse biological interactions. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The structural formula of this compound includes:

  • A pyridazine ring which is essential for its biological activity.
  • Chloro and dichlorofluorophenyl substituents that may enhance its interaction with biological targets.
  • An ethoxy group that may influence solubility and bioavailability.

Protein Kinase Inhibition

Research indicates that this compound may act as a protein kinase inhibitor . Protein kinases are critical in regulating cellular functions and signaling pathways, making them important targets in cancer therapy. The presence of halogenated groups suggests enhanced binding affinity to kinase active sites, potentially leading to significant antiproliferative effects in cancer cell lines.

Anticancer Potential

Studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance:

  • Compounds with similar halogen substitutions demonstrated IC50 values indicating effective inhibition of tumor growth in various cancer models .
  • The dichlorophenyl moiety has been highlighted as particularly effective for achieving high biological activity .

The mechanism by which this compound exerts its effects likely involves:

  • Binding to the ATP site of protein kinases, preventing substrate phosphorylation.
  • Inducing conformational changes in target proteins that disrupt signaling pathways essential for cancer cell survival and proliferation.

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines such as HCT116 and OVCAR-8. For instance:

  • One study reported an IC50 value of 7.76 µM against HCT116 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the combination of chloro and fluoro substituents is optimal for enhancing biological activity. Modifications in these groups can lead to decreased potency .

Comparative Analysis

A comparative analysis table summarizing key findings related to similar compounds is presented below:

Compound NameIC50 Value (µM)TargetRemarks
Compound A7.76HCT116High potency
Compound B9.76OVCAR-8Effective against ovarian cancer
Compound C14.2Bcr-AblKnown inhibitor for leukemia

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s pyridazine core distinguishes it from pyridine-based analogs (e.g., 6-(3-chloro-4-fluorophenyl)pyridin-3-amine, ). Key structural differences include:

Property (R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine 6-(3-Chloro-4-fluorophenyl)pyridin-3-amine ()
Core Ring Pyridazine (two adjacent N atoms) Pyridine (one N atom)
Position 4 Substituent Chiral ethoxy group with 2,6-dichloro-3-fluorophenyl None (substituent at position 6)
Halogenation 3× Cl, 1× F 1× Cl, 1× F
Hydrogen Bond Donors/Acceptors 2 H-bond donors (NH₂), 4 H-bond acceptors 1 H-bond donor (NH₂), 3 H-bond acceptors

Bioactivity and Functional Implications

  • Enantiomeric Specificity : The (R)-enantiomer’s chiral center may confer superior target selectivity compared to racemic mixtures or (S)-forms, as seen in kinase inhibitors like crizotinib .
  • Halogen Effects: The 2,6-dichloro-3-fluorophenyl group enhances lipophilicity (logP) and may improve membrane permeability versus mono-halogenated analogs (e.g., 6-(3-chloro-4-fluorophenyl)pyridin-3-amine) .
  • Metabolic Stability: Increased halogenation likely reduces oxidative metabolism, extending half-life compared to non-halogenated pyridazines .

Q & A

What are the optimal synthetic routes for (R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine, and how can enantiomeric purity be ensured?

Basic Research Focus : Synthesis methodology and stereochemical control.
Methodological Answer :

  • Key Steps :
    • Chiral Precursor : Start with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS: 877397-65-4), a resolved enantiomer, to ensure the (R)-configuration .
    • Etherification : React with 6-chloropyridazin-3-amine under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ethoxy linkage .
    • Purification : Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic resolution to achieve >98% enantiomeric excess .
  • Advanced Considerations :
    • Mechanistic Insights : Monitor reaction intermediates via LC-MS to detect racemization risks during etherification.
    • Scale-Up Challenges : Replace Mitsunobu reagents with greener alternatives (e.g., polymer-supported triphenylphosphine) to reduce waste .

How does the stereochemistry of the ethoxy group influence biological activity in kinase inhibition assays?

Basic Research Focus : Structure-activity relationship (SAR) profiling.
Methodological Answer :

  • Comparative Assays :
    • Test (R)- and (S)-enantiomers against ALK/ROS1/MET kinases using recombinant kinase assays (e.g., ADP-Glo™) .
    • Reference crizotinib (PF-02341066), which shares the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy motif and shows ALK inhibition (IC₅₀ = 20 nM) .
  • Advanced SAR Analysis :
    • Molecular Docking : Use X-ray crystallography data (PDB: 1RU) to model binding interactions. The (R)-configuration aligns the ethoxy group with hydrophobic pockets in the kinase ATP-binding site .
    • Resistance Mutations : Compare activity against ALK L1196M mutants to assess stereochemical dependence .

What analytical techniques are recommended for characterizing degradation products under stressed conditions?

Basic Research Focus : Stability profiling and impurity analysis.
Methodological Answer :

  • Forced Degradation :
    • Oxidative Stress : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours; monitor hydroxylated derivatives via HPLC-PDA .
    • Photolysis : Use ICH Q1B guidelines (UV light, 1.2 million lux-hours) to detect photodegradants .
  • Advanced Characterization :
    • LC-HRMS : Identify chlorine/fluorine isotopic patterns for fragment assignment (e.g., loss of Cl/F substituents).
    • NMR Dynamics : Analyze ¹³C-NMR shifts to track degradation at the pyridazine ring .

How can data contradictions in in vitro vs. in vivo efficacy studies be resolved?

Advanced Research Focus : Translational pharmacology and model selection.
Methodological Answer :

  • Discrepancy Sources :
    • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs). The 2,6-dichloro-3-fluorophenyl group may reduce CYP3A4-mediated metabolism compared to crizotinib .
    • Tissue Penetration : Measure brain-to-plasma ratios in murine models if targeting CNS malignancies .
  • Mitigation Strategies :
    • PK/PD Modeling : Use NONMEM or Phoenix WinNonlin to correlate exposure with target engagement .
    • Orthogonal Models : Validate findings in patient-derived xenografts (PDXs) with ALK/ROS1 rearrangements .

What computational methods are suitable for predicting off-target interactions?

Advanced Research Focus : Toxicity profiling and polypharmacology.
Methodological Answer :

  • Virtual Screening :
    • Target Libraries : Screen against 400+ kinases (e.g., KinomeScan) to predict off-target inhibition .
    • Machine Learning : Use QSAR models trained on pyridazine derivatives to flag hERG or CYP liabilities .
  • Experimental Validation :
    • SPR Binding Assays : Confirm predicted off-target hits (e.g., MET or EGFR kinases) .
    • Cryo-EM : Resolve binding modes for high-risk targets (e.g., ROS1 fusion proteins) .

How can the compound’s solubility be optimized for formulation without compromising potency?

Basic Research Focus : Preclinical formulation development.
Methodological Answer :

  • Salt Screening : Test hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL at pH 7.4) .
  • Excipient Selection : Use β-cyclodextrin or lipid nanoparticles to improve bioavailability .
  • Advanced Strategies :
    • Co-Crystallization : Explore co-crystals with succinic acid to stabilize the amorphous phase .
    • Prodrug Design : Introduce phosphate esters at the pyridazine amine for pH-dependent release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
(R)-6-Chloro-4-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.